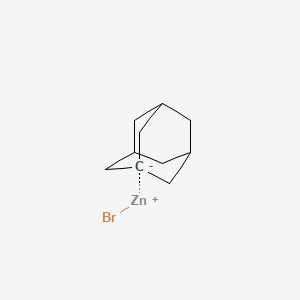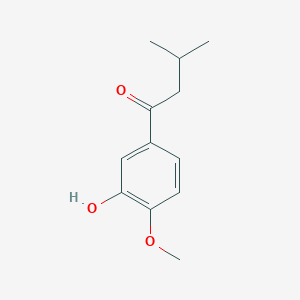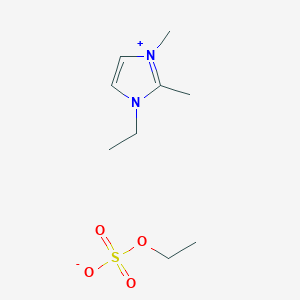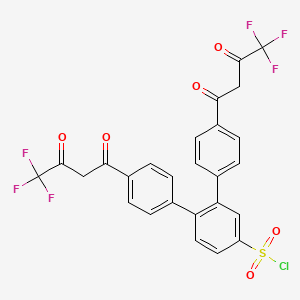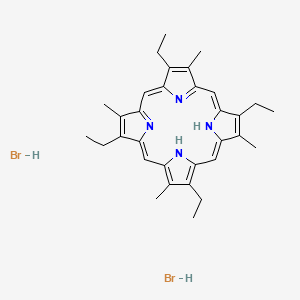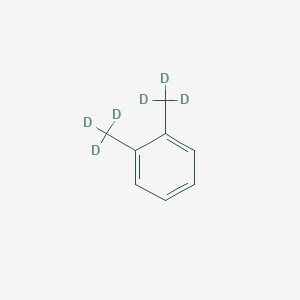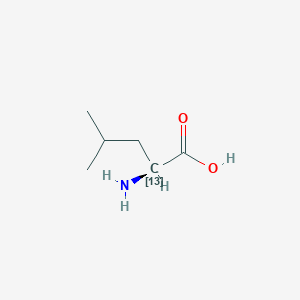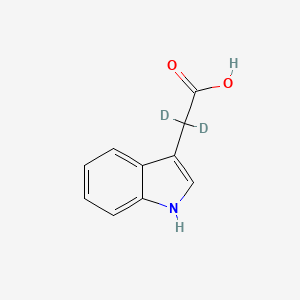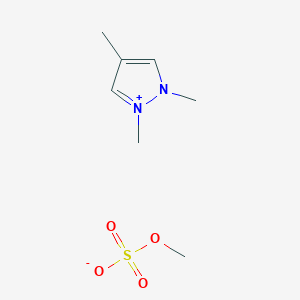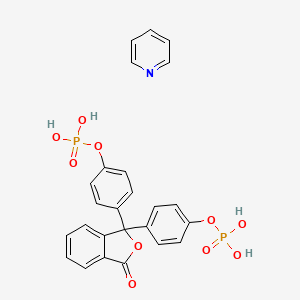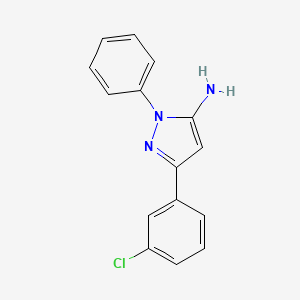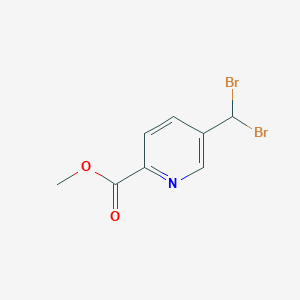
Methyl 5-(dibromomethyl)picolinate
Overview
Description
Methyl 5-(dibromomethyl)picolinate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 5-(dibromomethyl)picolinate is an organic compound It’s known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of other organic compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
Its physical properties such as boiling point (~3741° C at 760 mmHg) and density (~19 g/cm 3) are predicted . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.
Action Environment
This compound is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), but insoluble in water . This suggests that its action, efficacy, and stability might be influenced by the solvent environment. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Step 1: Pyridine is reacted with bromomethane to produce 5-(bromomethyl)pyridine.
Step 2: The 5-(bromomethyl)pyridine is then reacted with sodium ethoxide in methanol to yield methyl 5-(bromomethyl)picolinate.
Step 3: Finally, methyl 5-(bromomethyl)picolinate is reacted with bromine in a solution of potassium hydroxide and dimethylformamide to obtain the final product, Methyl 5-(dibromomethyl)picolinate[][1].
Chemical Reactions Analysis
Methyl 5-(dibromomethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methyl 5-(bromomethyl)picolinate[][1].
Scientific Research Applications
Methyl 5-(dibromomethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
Agricultural Chemistry: It is used in the synthesis of pesticides with insecticidal, fungicidal, or herbicidal activity[][1].
Proteomics Research: The compound is utilized in proteomics research for studying protein interactions and functions.
Comparison with Similar Compounds
Methyl 5-(dibromomethyl)picolinate can be compared with other similar compounds, such as:
Methyl 5-(bromomethyl)picolinate: This compound has a single bromine atom instead of two, making it less reactive in substitution reactions.
Methyl 5-(chloromethyl)picolinate: The presence of a chlorine atom instead of bromine alters its reactivity and the types of reactions it can undergo[][1].
The uniqueness of this compound lies in its dibromomethyl group, which provides distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXBFVONIIQOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599561 | |
| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-83-0 | |
| Record name | 2-Pyridinecarboxylic acid, 5-(dibromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55876-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


